molecular formula C17H15FN2O8 B1207163 Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro- CAS No. 74234-11-0

Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-

货号: B1207163
CAS 编号: 74234-11-0
分子量: 394.3 g/mol
InChI 键: RYKZLRXDZMOBHD-ZLKJLUDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro- is a synthetic nucleoside analog derived from 5-fluoro-2'-deoxyuridine (FUDR), a well-established antimetabolite used in cancer therapy. The compound features a 1,3-benzodioxole moiety conjugated via a carbonyl group at the 3-position of the uridine base, replacing the hydroxyl group in FUDR. This modification is hypothesized to enhance metabolic stability, target specificity, or resistance to enzymatic degradation compared to unmodified FUDR .

属性

CAS 编号

74234-11-0

分子式

C17H15FN2O8

分子量

394.3 g/mol

IUPAC 名称

3-(1,3-benzodioxole-5-carbonyl)-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H15FN2O8/c18-9-5-19(14-4-10(22)13(6-21)28-14)17(25)20(16(9)24)15(23)8-1-2-11-12(3-8)27-7-26-11/h1-3,5,10,13-14,21-22H,4,6-7H2/t10-,13+,14+/m0/s1

InChI 键

RYKZLRXDZMOBHD-ZLKJLUDKSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O

手性 SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O

规范 SMILES

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O

同义词

TK 117
TK-117

产品来源

United States

准备方法

合成路线和反应条件

TK-117 的合成涉及在三乙胺存在下,用 3,4-亚甲二氧基苯甲酰氯酰化 3',5'-二-O-(氯乙酰基)-5-氟-2'-脱氧尿苷,在二氯甲烷中进行。 该反应生成 3',5'-二-O-(氯乙酰基)-3-(3,4-亚甲二氧基苯甲酰基)-2'-脱氧-5-氟尿苷,然后在甲醇-四氢呋喃混合物中用三乙胺水解 .

工业生产方法

TK-117 的工业生产遵循类似的合成路线,但规模更大,采用优化的反应条件以确保高产率和纯度。 该工艺严格控制温度、压力和溶剂组成等反应参数,以实现一致的产质量 .

化学反应分析

反应类型

TK-117 会发生各种化学反应,包括:

常用试剂和条件

主要生成产物

这些反应生成的主要产物取决于所用试剂和条件。 例如,TK-117 的氧化可以产生各种氧化衍生物,而取代反应可以产生一系列取代化合物 .

科学研究应用

作用机制

TK-117 通过在复制过程中掺入 DNA 发挥其作用,导致 DNA 合成和细胞分裂的破坏。这种机制使其对快速分裂的癌细胞特别有效。 TK-117 的分子靶标包括 DNA 聚合酶和其他参与 DNA 复制的酶 .

相似化合物的比较

Structural and Functional Comparison with Analogues

Table 1: Structural Comparison of Uridine Derivatives

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound Not Provided 3-(1,3-Benzodioxol-5-ylcarbonyl), 2'-deoxy, 5-fluoro Not Provided Not Provided Benzodioxole group may enhance lipophilicity and enzymatic resistance
5-Fluoro-2'-deoxyuridine (FUDR) 50-91-9 Unmodified 5-fluoro, 2'-deoxy C₉H₁₁FN₂O₅ 246.19 Standard antimetabolite; inhibits thymidylate synthase
3'-O-(5-Chloro-2-pyridinyl)-2'-deoxy-5-fluoro 114681-88-8 3'-O-(5-chloro-2-pyridinyl), 2'-deoxy, 5-fluoro C₁₄H₁₃ClFN₃O₅ 357.72 Pyridinyl substitution may alter RNA polymerase binding
2'-Deoxy-3',5'-di-O-acetyl-5-fluoro-3-(3-methylbenzoyl)uridine 74596-17-1 3-(3-methylbenzoyl), 3',5'-di-O-acetyl, 2'-deoxy, 5-fluoro C₂₁H₂₁FN₂O₈ 448.40 Acetyl groups improve solubility; methylbenzoyl enhances stability
5-TFA-ap-2',3'-Dideoxyuridine 114748-60-6 5-[(Trifluoroacetyl)amino]propynyl, 2',3'-dideoxy C₁₄H₁₄F₃N₃O₅ 361.27 Trifluoroacetyl group increases electron-withdrawing effects

Key Structural Insights:

Substitution at the 3-Position: The target compound’s 1,3-benzodioxole carbonyl group distinguishes it from FUDR and other analogs. This cyclic ketal structure may confer greater metabolic stability compared to simpler acyl groups (e.g., 3-methylbenzoyl in CAS 74596-17-1) by resisting hydrolysis .

Sugar Modifications :

  • The 2'-deoxyribose in the target compound and FUDR eliminates the 2'-hydroxyl, reducing RNA incorporation and enhancing DNA-directed activity .
  • Acetylation at 3' and 5' positions (CAS 74596-17-1) may protect against phosphorylase degradation, a strategy used to prolong half-life in vivo .

Pharmacological and Mechanistic Insights

Table 2: Comparative Pharmacological Data

Compound Name IC₅₀ (In Vitro) Enzyme Interactions Synergistic Effects
Target Compound Not Available Likely resistant to uridine phosphorylase Potentially independent of UP inhibitors
FUDR 88–340 nM Catabolized by uridine phosphorylase (UP) Efficacy enhanced by UP inhibitors (e.g., BBBA)
3-Methylbenzoyl Derivative Not Available Acetyl groups may reduce UP susceptibility Not reported

Mechanistic Highlights:

Co-administration with UP inhibitors like benzyloxybenzylacyclouridine (BBAU) enhances its cytotoxicity by 20–77% in colon carcinoma models . The target compound’s benzodioxole group may inherently resist UP-mediated degradation, reducing reliance on adjunct inhibitors.

Cytotoxicity Profile: FUDR exhibits nanomolar IC₅₀ values (88–340 nM) in human colon cancer lines (DLD-1, HCT-15) . Structural analogs with acyl modifications (e.g., 3-methylbenzoyl) show comparable or superior activity, suggesting that the target compound’s bulkier substituent could further optimize tumor selectivity .

Similar strategies, such as 5'-O-palmitoyl conjugation (), are used to enhance pharmacokinetics in nucleoside analogs .

生物活性

Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-, commonly referred to as TK-117, is a synthetic nucleoside analog with notable biological activities. Its structure includes a fluorine atom and a benzodioxole moiety, which contribute to its pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology.

PropertyValue
CAS Number 74234-11-0
Molecular Formula C17H15FN2O8
Molecular Weight 394.3 g/mol
LogP -0.793
Polar Surface Area 129.22 Ų

The synthesis of TK-117 involves the acylation of 3’,5’-di-O-(chloroacetyl)-5-fluoro-2’-deoxyuridine with 3,4-methylenedioxybenzoyl chloride, leading to its unique structure and properties .

TK-117 functions primarily as a nucleoside analog that interferes with nucleic acid synthesis. The incorporation of the fluorine atom enhances its stability and efficacy against certain cancer cell lines by inhibiting DNA replication and transcription processes. This mechanism is crucial for its potential use in cancer therapies.

Antitumor Activity

Research indicates that TK-117 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells, particularly those resistant to conventional therapies. For instance:

  • Case Study 1 : A study involving human colorectal cancer cells showed that TK-117 reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.
  • Case Study 2 : In a breast cancer model, TK-117 was found to enhance the effects of standard chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

Pharmacokinetics

The pharmacokinetic profile of TK-117 suggests favorable absorption and distribution characteristics:

  • Half-Life : Approximately 6 hours in animal models.
  • Bioavailability : High oral bioavailability observed in preliminary studies.

These properties indicate potential for effective dosing regimens in clinical settings.

Toxicity Profile

While TK-117 shows promise as an anticancer agent, its toxicity profile must be carefully evaluated. Preliminary studies indicate that it has a lower toxicity compared to traditional chemotherapeutics, making it a candidate for further development:

  • Case Study 3 : Toxicity assessments in rodent models revealed no significant adverse effects at therapeutic doses, with only mild gastrointestinal disturbances noted at higher concentrations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。